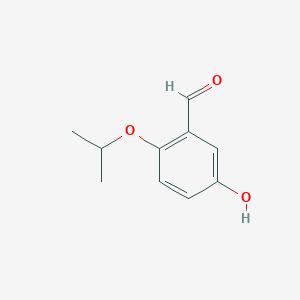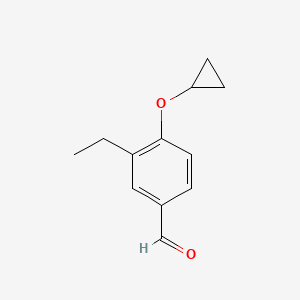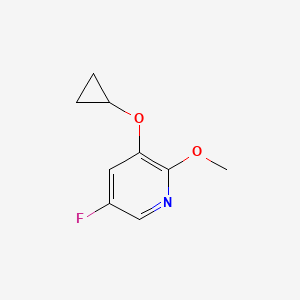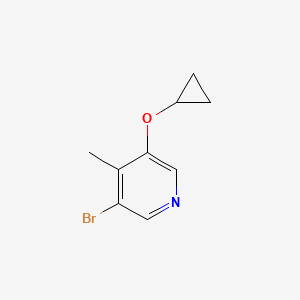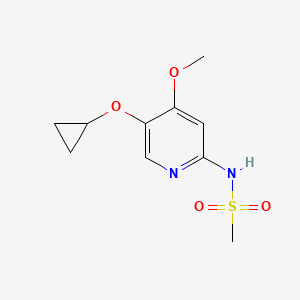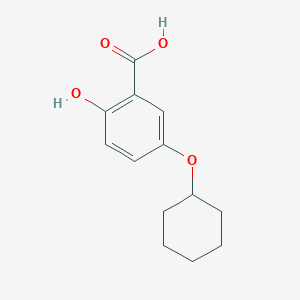
5-(Cyclohexyloxy)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohexyloxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of a cyclohexyloxy group attached to the benzene ring, which also contains a hydroxyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with cyclohexanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclohexyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyloxybenzoquinone.
Reduction: Formation of cyclohexyloxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
5-(Cyclohexyloxy)-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to target proteins and enzymes, modulating their activity. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the cyclohexyloxy group, resulting in different chemical and biological properties.
4-Hydroxybenzoic acid: Similar structure but with the hydroxyl group in a different position, leading to variations in reactivity and applications.
5-(Cyclohexyloxy)-4-hydroxybenzoic acid:
Uniqueness
5-(Cyclohexyloxy)-2-hydroxybenzoic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical properties and enhances its potential applications in various fields of research. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further investigation.
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
5-cyclohexyloxy-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16) |
Clé InChI |
NPUMIDNVLATMFE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



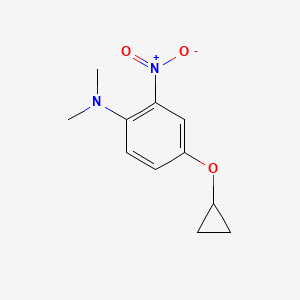


![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
